4-(4-Ethylpiperazin-1-yl)phenol
Overview
Description
Preparation Methods
The synthesis of 4-(4-Ethylpiperazin-1-yl)phenol typically involves the reaction of 4-chlorophenol with 4-ethylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-(4-Ethylpiperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenolic hydroxyl group can be replaced by other nucleophiles like halides or amines.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.
Industrial Processes: It serves as a building block in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)phenol involves its interaction with specific molecular targets, such as receptors and enzymes . The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways . This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
4-(4-Ethylpiperazin-1-yl)phenol can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)phenol: Similar in structure but with a methyl group instead of an ethyl group.
4-(4-Phenylpiperazin-1-yl)phenol: Contains a phenyl group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-13-7-9-14(10-8-13)11-3-5-12(15)6-4-11/h3-6,15H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJCLRCKKHSEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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